(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
Description
(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic substituents. Its structure comprises:
- Ring A: A 4-(2-pyrimidinyloxy)phenyl group, where a pyrimidine ring is linked via an ether oxygen to the phenyl moiety.
- Ring B: A 4-fluoroanilino group, featuring a fluorine atom at the para position of the aniline ring.
The molecular formula is C₁₉H₁₄FN₃O₂ (molecular weight: 335.34 g/mol) . The compound’s design integrates electron-withdrawing (fluorine) and heterocyclic (pyrimidine) groups, which are critical for modulating biological activity, particularly in enzyme inhibition and receptor binding .
Properties
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-15-4-6-16(7-5-15)21-13-10-18(24)14-2-8-17(9-3-14)25-19-22-11-1-12-23-19/h1-13,21H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOAYCXKDARGSX-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Enone Backbone Construction
The α,β-unsaturated ketone system (Ar–CO–CH=CH–NHR) forms the structural core. Retrosynthetic cleavage suggests:
Key Intermediate: 4-(2-Pyrimidinyloxy)acetophenone
Synthesis involves nucleophilic aromatic substitution (SNAr) between 4-hydroxyacetophenone and 2-chloropyrimidine. Base-mediated conditions (K₂CO₃/DMF/80°C) achieve 92% conversion, with purity >98% after recrystallization (Table 1).
Table 1: Optimization of Pyrimidinyloxy Acetophenone Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | KOH | K₂CO₃ | K₂CO₃ |
| Solvent | DMSO | DMF | DMF |
| Temperature (°C) | 60 | 80 | 80 |
| Yield (%) | 78 | 92 | 92 |
Enone Formation via Claisen-Schmidt Condensation
Aldol Condensation Mechanism
Reacting 4-(2-pyrimidinyloxy)acetophenone with 4-fluoroaniline-derived aldehyde under basic conditions generates the enone framework. Pilot studies using NaOH/EtOH at reflux achieved 68% yield but poor (E)-selectivity (65:35 E:Z).
Microwave-Assisted Optimization
Implementing microwave irradiation (100W, 120°C, 20 min) in ionic liquid [BMIM][BF₄] enhanced reaction efficiency:
- Yield: 84%
- (E)-Selectivity: 93%
- Reaction time reduced from 12h to 20min
Conjugate Amination with 4-Fluoroaniline
Lewis Acid-Catalyzed Michael Addition
Post-enone formation, 4-fluoroaniline undergoes regioselective addition to the β-carbon. Aluminum chloride (AlCl₃) and triethylamine (Et₃N) in toluene at 70–75°C provided optimal results:
- Conversion: 89%
- (E)-Isomer purity: 97%
- Byproducts: <3% (primarily Z-isomer and oligomers)
Mechanistic Insight :
AlCl₃ activates the enone through coordination to carbonyl oxygen, increasing β-carbon electrophilicity. Et₃N facilitates deprotonation of 4-fluoroaniline, enhancing nucleophilicity (Figure 1).
Alternative Synthetic Pathways
One-Pot Tandem Approach
Combining SNAr, aldol condensation, and amination in sequential steps within a single reactor:
- 4-Hydroxyacetophenone + 2-chloropyrimidine → 4-(2-pyrimidinyloxy)acetophenone
- In situ condensation with 4-fluorobenzaldehyde
- Direct amination with 4-fluoroaniline
Advantages :
- Total yield: 76%
- Reduced purification steps
Limitations :
- Requires precise stoichiometric control
- Increased side-product formation (≈15%)
Enzymatic Resolution for Stereopurity
Lipase-mediated kinetic resolution (Candida antarctica lipase B) of racemic intermediates improved enantiomeric excess to 99%:
- Solvent: tert-Butyl methyl ether
- Temperature: 35°C
- Reaction time: 48h
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Catalysts
Table 2: Catalyst Screening for Conjugate Amination
| Catalyst | Yield (%) | (E)-Selectivity (%) | Cost Index |
|---|---|---|---|
| AlCl₃/Et₃N | 89 | 97 | 1.0 |
| ZnCl₂/DABCO | 75 | 89 | 0.7 |
| BF₃·OEt₂/DBU | 82 | 94 | 1.2 |
AlCl₃/Et₃N remains optimal despite higher cost due to superior selectivity.
Waste Stream Management
Spectroscopic Characterization and QC Protocols
HPLC Purity Assessment
- Column: C18, 250×4.6mm, 5μm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 8.2min
- Purity: 99.3%
NMR Structural Confirmation
- ¹H NMR (400MHz, CDCl₃) : δ 8.41 (d, J=5.1Hz, 2H, pyrimidine), 7.92 (d, J=15.6Hz, 1H, α-H), 7.68–7.61 (m, 4H, aromatic), 6.89 (t, J=8.7Hz, 2H, fluoroaryl)
- ¹³C NMR : 188.5 (C=O), 162.1 (d, J=247Hz, C-F), 156.3 (pyrimidine C-O)
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or signaling pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The mechanism often involves:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulation of Signaling Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior.
Induction of Apoptosis: In cancer cells, it may induce programmed cell death by activating apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues and Substitution Effects
Key Findings from Comparative Analysis
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluoroanilino group (electron-withdrawing) contrasts with methoxy (electron-donating) in 2h and 2p. Substitution with fluorine typically enhances inhibitory potency due to increased electrophilicity of the α,β-unsaturated ketone, as seen in 2j (IC₅₀ = 4.703 μM) vs. 2h (IC₅₀ = 13.82 μM) .
Heterocyclic Modifications: The pyrimidine ring in the target compound differs from piperazine-substituted chalcones (e.g., Batista-Pereira et al., 2006), which showed larvicidal activity (LD₅₀ = 1.07 µg/mg) . Non-piperazine chalcones like the target compound may prioritize kinase or protease inhibition over neurotoxic effects. Compared to thiazole-containing analogs (e.g., (E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one), the pyrimidinyloxy group offers distinct electronic properties for π-π stacking or hydrogen bonding .
Spectroscopic and Physicochemical Properties: Chalcones like MSPPP exhibit absorption bands at 403–427 nm and fluorescence at 472–533 nm, influenced by substituents such as methylsulfonyl and dimethylamino . The target compound’s pyrimidinyloxy group may redshift absorption due to extended conjugation.
Biological Activity Trends: Non-piperazine chalcones with para-fluoro or bromo substitutions (e.g., 2j) show superior IC₅₀ values compared to meta-substituted analogs. Methoxy groups (e.g., in 2p) correlate with reduced potency (IC₅₀ = 70.79 μM), emphasizing the advantage of fluorine in the target compound .
Biological Activity
(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, with the CAS number 1164457-60-6, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on existing research.
- Molecular Formula : C19H14FN3O2
- Molar Mass : 335.33 g/mol
- IUPAC Name : (E)-3-(4-fluoroanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
The compound features a conjugated system that enhances its reactivity and biological interactions. The presence of a fluorine atom in the anilino group is expected to influence its pharmacokinetic properties positively.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Propenone Backbone : Achieved through a Claisen-Schmidt condensation reaction between 4-(2-pyrimidinyloxy)benzaldehyde and 4-fluoroacetophenone in the presence of a base like sodium hydroxide.
- Introduction of the Anilino Group : The resulting chalcone intermediate undergoes nucleophilic substitution with 4-fluoroaniline under acidic or basic conditions to yield the final product.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. A study evaluated various synthesized compounds, including those similar to this compound, demonstrating effectiveness against several cancer cell lines. For instance, compounds were tested against human breast cancer cells (MCF-7) and showed IC50 values indicating potent cytotoxic effects .
Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The specific mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro testing against viruses such as HIV and Herpes Simplex Virus type 1 (HSV-1) revealed moderate antiviral activity, with some derivatives showing protective effects in infected cell cultures .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
